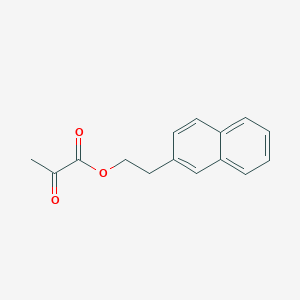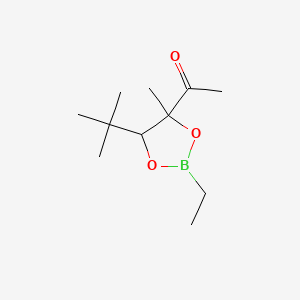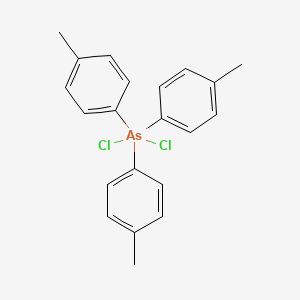
Dichlorotris(4-methylphenyl)-lambda~5~-arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorotris(4-methylphenyl)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of three 4-methylphenyl groups and two chlorine atoms bonded to a central arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichlorotris(4-methylphenyl)-lambda~5~-arsane typically involves the reaction of arsenic trichloride with 4-methylphenyl magnesium bromide (Grignard reagent). The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
AsCl3+3C6H4CH3MgBr→As(C6H4CH3)3Cl2+3MgBrCl
The reaction mixture is typically stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorotris(4-methylphenyl)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium alkoxides or amines.
Major Products
Oxidation: Arsenic pentoxide or other arsenic(V) compounds.
Reduction: Arsenic trihydride or other arsenic(III) compounds.
Substitution: Various substituted organoarsenic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Dichlorotris(4-methylphenyl)-lambda~5~-arsane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dichlorotris(4-methylphenyl)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is often mediated by the arsenic atom, which can form covalent bonds with thiol groups in proteins, leading to enzyme inactivation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorotris(phenyl)-lambda~5~-arsane: Similar structure but with phenyl groups instead of 4-methylphenyl groups.
Dichlorotris(4-chlorophenyl)-lambda~5~-arsane: Contains 4-chlorophenyl groups instead of 4-methylphenyl groups.
Uniqueness
Dichlorotris(4-methylphenyl)-lambda~5~-arsane is unique due to the presence of 4-methylphenyl groups, which can influence its reactivity and interactions with other molecules. The methyl groups can provide steric hindrance and electronic effects that differentiate it from other similar compounds.
This comprehensive overview of this compound highlights its significance in various fields and provides a foundation for further research and application
Propriétés
Numéro CAS |
73694-85-6 |
|---|---|
Formule moléculaire |
C21H21AsCl2 |
Poids moléculaire |
419.2 g/mol |
Nom IUPAC |
dichloro-tris(4-methylphenyl)-λ5-arsane |
InChI |
InChI=1S/C21H21AsCl2/c1-16-4-10-19(11-5-16)22(23,24,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
Clé InChI |
IDEBAGIVRZPOIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[As](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


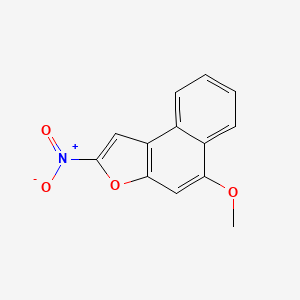
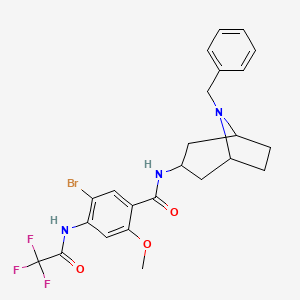

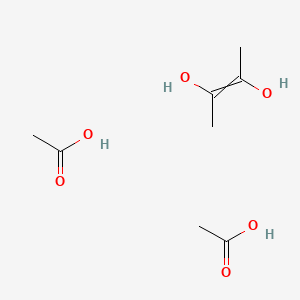
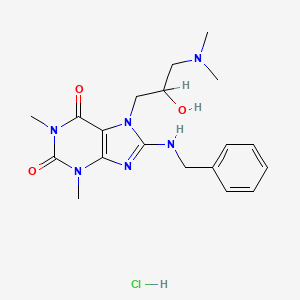

![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)
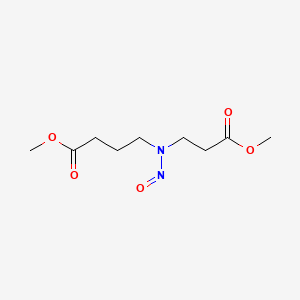


![1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14437633.png)
